1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-Methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of potential applications. The structure contains multiple functional groups, making it an interesting subject for various chemical reactions and studies. This compound has notable characteristics due to the presence of dihydropyridine and benzo[f][1,4]oxazepine moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can be achieved through a multi-step process:
Step 1 Formation of the dihydropyridine core: - This can be synthesized by a Hantzsch dihydropyridine synthesis involving the condensation of an aldehyde, a β-keto ester, and ammonia or ammonium acetate.
Step 2 Synthesis of the benzo[f][1,4]oxazepine ring: - This is typically prepared through an intramolecular cyclization of a suitable precursor, such as an o-aminophenol derivative.
Step 3 Coupling of the intermediates: - The two intermediates formed in steps 1 and 2 can be coupled together through a reductive amination reaction to form the desired compound.
Industrial Production Methods
While laboratory methods for synthesizing this compound are well-documented, scaling these reactions for industrial production would require optimizing the reaction conditions, yields, and purifications processes. This might involve using continuous flow chemistry or other high-throughput methods to increase the efficiency and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: - This compound can undergo oxidation reactions, particularly at the dihydropyridine ring, which can be oxidized to form pyridine derivatives.
Reduction: - Reduction reactions can potentially reduce the carbonyl groups within the structure.
Substitution: - Various substitution reactions can take place, especially at the positions adjacent to the carbonyl groups and the aromatic rings.
Common Reagents and Conditions
Oxidation: - Use of oxidizing agents like KMnO₄ or CrO₃.
Reduction: - Use of reducing agents like LiAlH₄ or NaBH₄.
Substitution: - Nucleophilic or electrophilic reagents depending on the reaction pathway desired.
Major Products Formed
The specific products formed depend on the types of reactions and the positions at which they occur on the compound. For example, oxidation of the dihydropyridine ring typically leads to the formation of pyridine derivatives, whereas substitution reactions can lead to a variety of functionalized products depending on the substituents introduced.
Scientific Research Applications
Chemistry: - It can be used as a reagent or intermediate in organic synthesis due to its reactive functional groups.
Biology: - Its structure suggests potential interactions with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: - The compound's pharmacological properties could be explored for developing new therapeutic agents.
Industry: - It might be utilized in the development of new materials or as a component in industrial chemical processes.
Mechanism of Action
The precise mechanism of action for 1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide would depend on its specific applications and targets. In biological systems, its action could involve binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways would be identified through experimental studies involving binding assays, cellular models, and in vivo testing.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is unique due to the combination of dihydropyridine and benzo[f][1,4]oxazepine rings. This dual-ring system provides unique chemical properties that can be leveraged for specific applications.
Similar Compounds
1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyridine-3-carboxamide: - Lacks the dihydropyridine ring.
2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide: - Lacks the methyl group.
1-methyl-2-oxo-N-(2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide: - Lacks one oxygen atom in the benzo[f][1,4]oxazepine ring.
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-20-9-4-6-14(18(20)24)17(23)19-8-10-21-11-13-5-2-3-7-15(13)25-12-16(21)22/h2-7,9H,8,10-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJPOISHDWMLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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